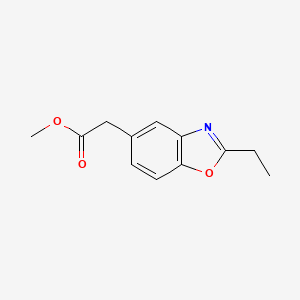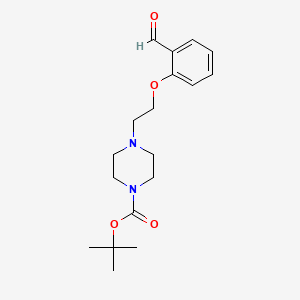
4-(2-(2-Formilfenoxi)etil)piperazina-1-carboxilato de terc-butilo
Descripción general
Descripción
tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H26N2O4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including cancer, infections, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.
Mecanismo De Acción
Target of Action
Tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in their activity. The polar nitrogen atoms in the piperazine ring can form hydrogen bonds and adjust molecular physicochemical properties, enhancing favorable interaction with macromolecules . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Piperazine derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones These derived compounds can affect a wide range of biochemical pathways, depending on their specific structures and targets
Result of Action
The compound has been studied for its antibacterial and antifungal activities and was found to be moderately active against several microorganisms . The exact molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interactions with these targets.
Análisis Bioquímico
Biochemical Properties
Tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of novel organic compounds. It interacts with various enzymes and proteins, facilitating the formation of hydrogen bonds and enhancing the interaction with macromolecules. The piperazine ring in this compound provides conformational flexibility and polar nitrogen atoms, which are crucial for favorable interactions with biomolecules . These interactions can lead to the formation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Cellular Effects
Tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and interact with polar nitrogen atoms enhances its interaction with cellular components, leading to changes in cell function . These effects are particularly significant in the context of antibacterial and antifungal activities, where the compound has shown moderate activity against several microorganisms .
Molecular Mechanism
The molecular mechanism of tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate involves its interaction with biomolecules through hydrogen bonding and polar interactions. The piperazine ring’s conformational flexibility allows it to fit into various binding sites on enzymes and proteins, leading to enzyme inhibition or activation . This compound’s ability to form stable complexes with biomolecules is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate have been studied over time to understand its stability and degradation. The compound has shown moderate stability under inert gas storage conditions .
Dosage Effects in Animal Models
The effects of tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate vary with different dosages in animal models. At lower dosages, the compound has shown beneficial effects in terms of antibacterial and antifungal activities
Metabolic Pathways
Tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into active metabolites. The piperazine ring’s polar nitrogen atoms play a crucial role in these interactions, enhancing the compound’s ability to participate in metabolic reactions . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form hydrogen bonds and interact with polar nitrogen atoms enhances its transport and distribution within biological systems.
Subcellular Localization
The subcellular localization of tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate is influenced by its structural properties and interactions with cellular components. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects . These interactions are crucial for the compound’s activity and function within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-(2-formylphenoxy)ethyl bromide. The reaction is carried out under inert gas conditions to prevent oxidation and degradation of the reactants. The process involves multiple steps, including protection and deprotection of functional groups, to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: N-substituted piperazine derivatives.
Comparación Con Compuestos Similares
- tert-Butyl 4-[2-(3-formylphenoxy)ethyl]piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate is unique due to the presence of the formyl group attached to the phenoxyethyl moiety. This structural feature allows for specific chemical modifications and interactions that are not possible with other similar compounds. The tert-butyl group provides steric protection, enhancing the stability of the compound and its derivatives.
Propiedades
IUPAC Name |
tert-butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)12-13-23-16-7-5-4-6-15(16)14-21/h4-7,14H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFAXKLNEOZSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)
![2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide](/img/structure/B1405491.png)
![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)

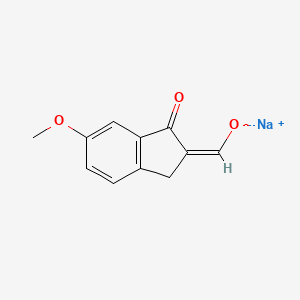
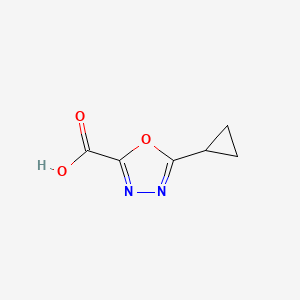
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B1405504.png)
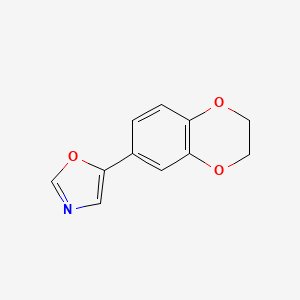

![1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B1405512.png)
